molecular formula C16H15ClO3 B448068 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 834913-94-9

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B448068
CAS No.: 834913-94-9
M. Wt: 290.74g/mol
InChI Key: RPEKEFDWEPTYRE-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound that features a complex aromatic structure It is characterized by the presence of a chloro-substituted phenoxy group, a methoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form 3-[(4-chloro-3-methylphenoxy)methyl]phenol. This intermediate is then subjected to a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The chloro and methoxy substituents can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A precursor in the synthesis of 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde.

    4-Methoxybenzaldehyde: Shares the methoxy and aldehyde functional groups but lacks the chloro-substituted phenoxy group.

    3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: Similar structure but contains a boronic acid group instead of an aldehyde.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and methoxy substituents, along with the aldehyde group, allows for diverse chemical transformations and interactions with biological targets.

Biological Activity

3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a methoxybenzaldehyde moiety. This compound, with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol, exhibits a range of biological activities that make it significant in both research and potential therapeutic applications.

The compound's structure allows for various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde group can be reduced to form the corresponding alcohol.
  • Substitution : The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationKMnO4, CrO33-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid
ReductionNaBH4, LiAlH43-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzyl alcohol
SubstitutionNaOH (base)Various substituted derivatives

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups influences its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is often linked to structural features such as halogen substituents which enhance the compound's interaction with microbial targets .
  • Anticancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings can significantly affect the anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several phenolic compounds, including derivatives of this compound. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The compound showed significant growth inhibition in cell lines such as A431 (human epidermoid carcinoma) and HT29 (colon cancer), with IC50 values indicating potent anticancer activity .

Comparison with Similar Compounds

The unique combination of functional groups in this compound differentiates it from similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-methylphenolChlorinated methylphenol groupPrimarily used as a disinfectant
4-MethoxybenzaldehydeSimple methoxy-substituted benzaldehydeCommonly used as a flavoring agent
2-Fluoro-6-(2-(2-(2,2,2-trifluoroethyl)pyrazol-3-yl)pyridin-3-yl)methoxy)benzaldehydeComplex fluorinated structurePotential use in advanced materials

Properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-7-14(4-5-15(11)17)20-10-13-8-12(9-18)3-6-16(13)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEKEFDWEPTYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191509
Record name 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834913-94-9
Record name 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834913-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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